N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
N-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative featuring a benzo[d]oxazole core substituted with a 3-methyl group and a sulfonamide-linked 4-methoxypiperidinylphenyl moiety. This structure combines a rigid heterocyclic system (benzo[d]oxazole) with a methoxypiperidine group, which may enhance solubility and receptor-binding affinity.
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-22-18-13-17(7-8-19(18)28-20(22)24)29(25,26)21-14-3-5-15(6-4-14)23-11-9-16(27-2)10-12-23/h3-8,13,16,21H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKCRSCKDJFBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4CCC(CC4)OC)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide, is a functionalized oxazole derivative. Oxazoles are a versatile class of compounds with diverse biological activities, making them attractive targets in medicinal chemistry.
Mode of Action
The compound incorporates amino and sulfonamide functionalities into the oxazole scaffold, as they have shown potential for interacting with biological targets. These functional groups have demonstrated acceptability and effectiveness in medicinal chemistry, offering multiple opportunities for interactions with biological targets.
Biological Activity
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, a compound with the CAS number 1797701-34-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 417.48 g/mol. The structural features include a sulfonamide group and an oxazole ring, which are known to impart diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.48 g/mol |
| CAS Number | 1797701-34-8 |
The compound's mechanism of action is primarily attributed to its ability to interact with various biological targets through its functional groups:
- Oxazole Ring : Known for its role in medicinal chemistry, the oxazole moiety is implicated in numerous biological activities, including anticancer and antimicrobial effects.
- Sulfonamide Group : This group enhances the compound's solubility and bioavailability, potentially increasing its efficacy against various pathogens.
Research indicates that compounds with similar structures have shown significant activity against cancer cell lines and various microbial strains, suggesting that this compound may exhibit comparable effects.
Anticancer Activity
Several studies have evaluated the anticancer potential of oxazole derivatives. For instance, compounds featuring the oxazole scaffold have demonstrated cytotoxic effects against a range of cancer cell lines. The specific anticancer activity of this compound has been assessed through in vitro assays:
- Cell Lines Tested : Commonly used cancer cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Research findings suggest that this compound may inhibit cell proliferation and induce apoptosis in these cell lines, although specific IC50 values and detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
The antimicrobial properties of compounds containing oxazole rings are well-documented. Recent literature highlights their effectiveness against various bacteria and fungi:
- Bacterial Strains : Studies have shown promising results against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
- Fungal Strains : The compound may also exhibit antifungal activity against pathogens such as Candida albicans.
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Studies :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide exhibits significant anticancer properties. The compound's mechanism of action involves its ability to interact with various biological targets, particularly through its oxazole and sulfonamide functional groups. Research has shown that it can inhibit cell proliferation in several cancer cell lines, making it a candidate for further development as an anticancer agent.
Biochemical Pathways
The compound's design incorporates functionalities known to interact with biological pathways associated with cancer progression. Specifically, oxazoles have been extensively studied for their diverse biological activities, including their role in inhibiting kinases involved in tumor growth and metastasis .
Potential as a Kinase Inhibitor
Inhibitors targeting receptor tyrosine kinases (RTKs) are crucial in cancer therapy. This compound has shown promise in inhibiting various RTKs, including VEGFR and EGFR, which are key players in angiogenesis and tumor cell proliferation . This positions the compound as a potential therapeutic agent in targeted cancer therapies.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting its potential as an effective treatment option.
Case Study 2: Mechanistic Insights
Another research article focused on elucidating the mechanism of action of this compound. It was found that the compound not only inhibited cell proliferation but also modulated key signaling pathways involved in cancer cell survival. This dual action enhances its therapeutic potential by targeting multiple aspects of tumor biology .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SONH-) is a key reactive site. It undergoes nucleophilic substitution under basic conditions, enabling the introduction of diverse substituents. For example:
- Reaction with alkyl halides : The sulfonamide nitrogen can react with alkylating agents to form N-alkylated derivatives.
| Reaction Type | Reagents/Conditions | Product Example | Source |
|---|---|---|---|
| N-Alkylation | CHI, KCO, acetone | N-Methyl sulfonamide derivative |
Mechanistic Insight : Deprotonation of the sulfonamide nitrogen by a base (e.g., KCO) generates a nucleophilic amine, which attacks electrophilic alkyl halides .
Hydrolysis of the Benzoxazole Ring
The 2-oxo-2,3-dihydrobenzo[d]oxazole core is susceptible to hydrolysis under acidic or basic conditions, leading to ring opening.
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | 2-Aminophenol sulfonamide | |
| Basic Hydrolysis | NaOH (aq.), heat | Carboxylic acid derivative |
Key Observation : Hydrolysis typically occurs at the oxazole oxygen, breaking the heterocyclic ring to form a carboxylic acid or amide intermediate .
Oxidation of the Piperidine Methoxy Group
The 4-methoxypiperidine substituent can undergo oxidative demethylation to yield a hydroxylated derivative.
| Reaction Type | Reagents | Product | Source |
|---|---|---|---|
| Oxidative Demethylation | HO, FeCl | 4-Hydroxypiperidine derivative |
Mechanistic Pathway : The methoxy group is oxidized via radical intermediates, forming a hydroxyl group .
Electrophilic Aromatic Substitution (EAS)
The benzene ring in the benzoxazole system participates in EAS reactions. For instance, nitration and halogenation have been reported:
| Reaction Type | Reagents | Position Selectivity | Source |
|---|---|---|---|
| Nitration | HNO, HSO | Para to sulfonamide | |
| Bromination | Br, FeBr | Ortho/para |
Note : The electron-withdrawing sulfonamide group directs incoming electrophiles to the para position .
Reductive Amination at the Piperidine Nitrogen
The piperidine nitrogen can undergo reductive amination with aldehydes or ketones to form secondary amines.
| Reaction Type | Reagents | Product | Source |
|---|---|---|---|
| Reductive Amination | CHCHO, NaBHCN | N-Ethylpiperidine derivative |
Conditions : Performed in methanol or ethanol under mild heating .
Cycloaddition Reactions
The oxazole ring can participate in [4+2] cycloadditions with dienophiles like maleic anhydride:
| Reaction Type | Reagents | Product | Source |
|---|---|---|---|
| Diels-Alder Reaction | Maleic anhydride, Δ | Fused bicyclic adduct |
Outcome : Forms a six-membered ring fused to the benzoxazole system .
Photochemical Reactions
Under UV light, the sulfonamide group facilitates C–H bond activation in adjacent aromatic rings:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Photoinduced Coupling | UV light, TiO catalyst | Biaryl-linked dimer |
Metal-Catalyzed Cross-Coupling
The sulfonamide’s aryl group engages in Suzuki-Miyaura couplings:
| Reaction Type | Reagents | Product | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), Ar-B(OH) | Biaryl sulfonamide |
Catalytic System : Typically uses palladium catalysts and aryl boronic acids .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Sulfonamide Derivatives
Key Structural Differentiators and Implications
Heterocyclic Core Modifications
Substituent Effects
- Methoxypiperidine vs. Piperazine () : The methoxypiperidine in the target compound offers moderate basicity and lipophilicity, whereas piperazine (higher basicity) could enhance solubility in acidic environments (e.g., lysosomes) .
- Fluorine Substituents () : Fluorine in Example 53 increases metabolic stability and membrane permeability, a feature absent in the target compound but critical for optimizing pharmacokinetics .
Sulfonamide Linker Variations
Q & A
Q. Table 1: Reaction Optimization for Key Steps
| Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclization | DMF | None | 78 | 92 |
| Sulfonamide Coupling | Ethanol | Triethylamine | 85 | 96 |
| Piperidine Attachment | DCM | EDCI/HOBt | 70 | 89 |
Advanced: How can structure-activity relationship (SAR) studies improve enzymatic inhibition?
Methodological Answer:
- Functional Group Substitution : Replace the methoxy group on piperidine with halogens or bulky substituents to assess steric/electronic effects on target binding .
- In Vitro Assays : Test inhibition against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using fluorometric assays. IC50 values are compared to reference inhibitors like acetazolamide .
- Computational Docking : Use Schrödinger Suite for molecular dynamics simulations to predict binding modes to CA-IX active sites .
Q. Table 2: SAR of Analogues
| Compound | R Group | CA-IX IC50 (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Target | 4-OCH3 | 12.3 ± 1.2 | 8.5 |
| Analogue 1 | 4-Cl | 8.7 ± 0.9 | 5.2 |
| Analogue 2 | 4-CF3 | 6.5 ± 0.8 | 3.1 |
Basic: What analytical techniques confirm structural integrity?
Methodological Answer:
- NMR : H and C NMR (DMSO-d6, 400 MHz) verify aromatic protons (δ 7.2–8.1 ppm) and piperidine methoxy (δ 3.3 ppm) .
- Mass Spectrometry : ESI-MS (m/z 458.2 [M+H]+) confirms molecular weight .
- X-ray Crystallography : Resolves 3D conformation of the benzo[d]oxazole-piperidine dihedral angle (e.g., 112° in similar compounds) .
Advanced: How to resolve discrepancies in biological activity data?
Methodological Answer:
- Assay Standardization : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and control for enzyme lot variability .
- Impurity Profiling : LC-MS identifies byproducts (e.g., de-methylated derivatives) that may interfere with activity .
- Replication : Repeat dose-response curves across independent labs to validate IC50 consistency .
Advanced: What preclinical models assess metabolic stability?
Methodological Answer:
- In Vitro Models : Liver microsomal assays (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes.
- Metabolite ID : Major metabolites include hydroxylated piperidine (m/z 474.2) and sulfonamide cleavage products .
- In Vivo PK : Administer 10 mg/kg IV/orally in Sprague-Dawley rats; calculate t½, Cmax, and bioavailability .
Key Research Gaps & Future Directions
- Mechanistic Studies : Elucidate off-target effects via kinome-wide profiling .
- Formulation Optimization : Improve aqueous solubility using cyclodextrin inclusion complexes .
- In Vivo Efficacy : Test in xenograft models (e.g., HT-29 colon cancer) with CA-IX overexpression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
